Bombinin-like peptides 3

Hemolytic selectivity Therapeutic index Membrane selectivity

Bombinin-like peptide 3 (BLP-3) is a 25-residue, C-terminally amidated, cationic antimicrobial peptide (AMP) isolated from skin secretions of the Asian toad Bombina orientalis. Belonging to the bombinin family of amphibian host-defense peptides, BLP-3 adopts an amphipathic alpha-helical conformation (63-69% helix in 40% trifluoroethanol) and carries a net charge of +3.

Molecular Formula
Molecular Weight
Cat. No. B1577987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBombinin-like peptides 3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bombinin-like Peptide 3 (BLP-3) – Baseline Procurement Profile for a Non-Hemolytic Amphibian Antimicrobial Peptide


Bombinin-like peptide 3 (BLP-3) is a 25-residue, C-terminally amidated, cationic antimicrobial peptide (AMP) isolated from skin secretions of the Asian toad Bombina orientalis [1]. Belonging to the bombinin family of amphibian host-defense peptides, BLP-3 adopts an amphipathic alpha-helical conformation (63-69% helix in 40% trifluoroethanol) and carries a net charge of +3 [1][2]. Unlike many membrane-active AMPs, BLP-3 displays potent bactericidal activity against both Gram-positive and Gram-negative organisms, including WHO-priority-list pathogens such as Neisseria meningitidis, Pseudomonas aeruginosa, and Staphylococcus aureus, while exhibiting no significant hemolytic activity [1][3]. Its molecular formula is C108H183N31O29, with a monoisotopic mass of 2379.8 Da [2].

Why Bombinin-like Peptide 3 Cannot Be Interchanged with Other Bombinin Family Members or Generic Amphibian AMPs


The bombinin superfamily encompasses two functionally divergent branches: the non-hemolytic bombinin-like peptides (BLPs) and the hemolytic bombinins H [1]. Within the BLP subfamily, sequence variation between BLP-1, BLP-2, and BLP-3 translates into quantitatively distinct antimicrobial potency profiles against specific pathogens [1][2]. Substituting BLP-3 with a bombinin H peptide (e.g., H4 or H6) introduces measurable hemolysis at therapeutic concentrations—a liability absent in BLP-3 [1][2]. Even substitution with the closely related BLP-1 alters the MIC spectrum: BLP-3 shows superior potency against Staphylococcus aureus Cowan I (1.7 µM vs. 3.4 µM) and Yersinia pseudotuberculosis (0.5 µM vs. 0.8 µM), though lower potency against Bacillus megaterium (0.8 µM vs. 0.3 µM) [2]. Furthermore, BLP-3's demonstrated selectivity for bacterial cardiolipin and phosphatidylglycerol head groups is not a class-wide feature and cannot be assumed for other BLPs without equivalent biophysical validation [3].

Bombinin-like Peptide 3 – Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


BLP-3 vs. Bombinins H (H2, H4, H6, H7): Absence of Hemolytic Activity as a Measurable Safety Differentiation

BLP-3 exhibits <10% hemolysis at 15 µM, in sharp contrast to bombinins H peptides tested under identical conditions: H2 (11.0%), H4 (28.0%), H6 (78.0%), and H7 (20.0%) [1]. This quantitative difference in hemolytic activity, measured in the same assay format, demonstrates that BLP-3 possesses a fundamentally distinct selectivity profile for prokaryotic over eukaryotic membranes that the bombinins H class lacks [1][2].

Hemolytic selectivity Therapeutic index Membrane selectivity

BLP-3 vs. BLP-1: Divergent Antimicrobial Potency Profiles Within the Same Peptide Subfamily

Side-by-side lethal concentration data reveal that BLP-3 is approximately 2-fold more potent than BLP-1 against S. aureus Cowan I (1.7 vs. 3.4 µM) and 1.6-fold more potent against Y. pseudotuberculosis YPIII (0.5 vs. 0.8 µM), while BLP-1 is 2.7-fold more potent against B. megaterium Bm11 (0.3 vs. 0.8 µM) [1]. Against E. coli D22, BLP-3 (0.9 µM) outperforms BLP-1 (1.5 µM) by 1.7-fold [1]. These quantitative differences, all measured in the same inhibition zone assay format, reflect the functional impact of sequence divergence between the two peptides [2].

Structure-activity relationship Gram-positive potency Yersinia

BLP-3 vs. Magainin 2: Superior Antibacterial Potency Demonstrated in the Original Characterization Study

The original characterization study by Gibson et al. (1991) directly compared the BLPs (BLP-1 through BLP-3) against magainin 2, a well-characterized AMP from Xenopus laevis skin, and reported that the BLPs were 'more potent than magainin 2 in their ability to kill bacteria' [1]. While the study presented complete MIC data for the BLPs, the magainin 2 comparison was reported at the class level. The DRAMP database documents BLP-3 MIC values of 1.7 µM against E. coli D21 and 0.4 µM against Candida albicans [2], which serve as the quantitative anchoring points for this comparative claim.

Antimicrobial potency Amphibian AMP benchmarking Gram-negative activity

BLP-3 Demonstrates Selective Binding to Bacterial Membrane Lipids (Cardiolipin and Phosphatidylglycerol) Validated by NMR and MD Simulations

Biophysical characterization by Annaval et al. (2021) demonstrated that BLP-3 exhibits a 'marked preference for cardiolipin and phosphatidylglycerol head groups, typically found in bacteria,' as proven with biomimetic membranes using liquid and solid-state NMR and molecular dynamics (MD) simulations [1]. This lipid selectivity provides a mechanistic explanation for the peptide's non-hemolytic antibacterial activity. BLP-3 undergoes a two-step membrane insertion process involving superficial insertion of key side chains followed by deep internalization, with lysine residues in the conserved region 11-19 playing a synergistic role [1]. This defined biophysical mechanism represents a level of mechanistic characterization that is not uniformly available across bombinin family members and constitutes a specific scientific asset for BLP-3 [1].

Membrane selectivity Biophysical mechanism Lipid binding specificity

BLP-3 Potent Activity Against WHO-Priority-List Gram-Negative Pathogens Including Neisseria Species

BLP-3 demonstrates potent inhibitory activity against multiple Neisseria strains at a uniform MIC of 20 µg/mL, achieving 59% inhibition of N. meningitidis 118V C, 99% inhibition of N. meningitidis 15240 IAI, 99% inhibition of N. meningitidis 126E IC1, and 99% inhibition of N. gonorrhoeae F62 [1][2]. This consistent activity against Neisseria species, which are recognized WHO-priority-list bacteria [3], is a distinguishing feature: the closely related BLP-2 shows only 58% inhibition of N. meningitidis 118V C at the same MIC [4], suggesting that BLP-3 possesses a favorably broader Neisseria coverage profile within the BLP subfamily.

WHO priority pathogens Neisseria meningitidis Neisseria gonorrhoeae Gram-negative selectivity

BLP-3 Exhibits Broad-Spectrum Antifungal Activity at Sub-Micromolar Concentration Against Candida albicans

BLP-3 demonstrates an MIC of 0.4 µM against Candida albicans ATCC 10231, a value that is 2-fold lower (more potent) than bombinin H2 (MIC 3.1 µM) and 4-fold lower than bombinin H4 (MIC 1.6 µM) against the same strain [1]. BLP-3 and BLP-1 show identical antifungal potency (both MIC 0.4 µM), indicating that within the BLP subfamily, C. albicans activity is conserved [1]. However, the non-hemolytic character of BLP-3 (vs. the hemolytic H peptides) makes this antifungal potency therapeutically more tractable for applications where eukaryotic cell compatibility is required [2].

Antifungal activity Candida albicans Broad-spectrum AMP

Bombinin-like Peptide 3 – High-Evidence Application Scenarios for Scientific Procurement and Experimental Design


Non-Hemolytic Positive Control for Membrane-Active Antimicrobial Peptide Screening Against WHO-Priority-List Gram-Negative Bacteria

BLP-3 serves as an experimentally validated, non-hemolytic positive control for AMP screening campaigns targeting Neisseria meningitidis, N. gonorrhoeae, and Pseudomonas aeruginosa. Its MIC values of 20 µg/mL against multiple Neisseria strains and 9.2 µM against P. aeruginosa ATCC 15692 [1][2], combined with <10% hemolysis at 15 µM [3], provide a benchmark for selectivity that candidate peptides must meet or exceed. The documented potency advantage over magainin 2 [4] further supports its use as a superior reference compound in comparative bactericidal assays.

Biophysical Mechanistic Studies of Bacterial Membrane Lipid Selectivity Using a Well-Characterized Amphipathic Alpha-Helical Peptide

The comprehensive biophysical characterization of BLP-3 by Annaval et al. (2021)—including liquid and solid-state NMR and MD simulations demonstrating selective binding to cardiolipin and phosphatidylglycerol [5]—makes BLP-3 the only bombinin family member with published, high-resolution membrane interaction data. Researchers investigating the role of lysine residues in membrane insertion or the structural determinants of lipid head-group selectivity can leverage BLP-3 as a mechanistically defined model peptide with a known two-step insertion pathway [5].

Fungal-Bacterial Co-Infection Models Requiring Broad-Spectrum Activity Without Hemolytic Confounding

BLP-3's sub-micromolar potency against Candida albicans (MIC 0.4 µM) [3][6] combined with its broad antibacterial coverage [1][2] and the critical absence of hemolytic activity [3][4] makes it uniquely suited for in vitro co-infection models where both fungal and bacterial pathogens are present and where hemolysis would confound host-cell viability readouts. No bombinin H peptide offers this combination: H2 and H4 show 11-28% hemolysis and 1.6-3.1 µM C. albicans MICs [3].

Structure-Activity Relationship (SAR) Studies Comparing BLP-3 with BLP-1 to Map Sequence Determinants of Gram-Positive vs. Gram-Negative Potency

The divergent antimicrobial potency profiles of BLP-3 and BLP-1—differing by approximately 2-fold in opposite directions depending on the bacterial target [3]—provide a natural SAR pair for investigating how specific sequence variations modulate target selectivity. BLP-3's superior activity against S. aureus Cowan I (1.7 vs. 3.4 µM) and Y. pseudotuberculosis (0.5 vs. 0.8 µM) contrasted with its reduced potency against B. megaterium (0.8 vs. 0.3 µM) [3] establishes a quantitative framework for mutagenesis studies aimed at optimizing the therapeutic spectrum of bombinin-derived peptides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bombinin-like peptides 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.